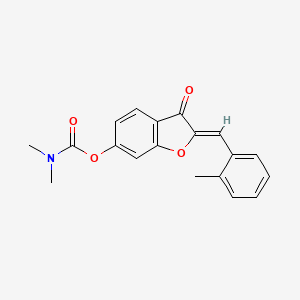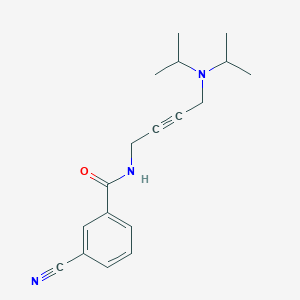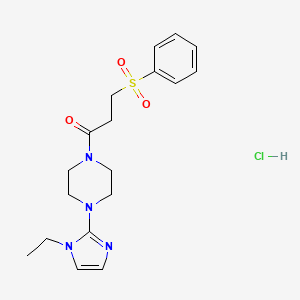
ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esters, like “ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate”, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They play a significant role in organic synthesis as target molecules of biological interest and synthetic intermediates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are generally synthesized from carboxylic acids and alcohols in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of esters is based on the carboxylic acid and the alcohol used in its synthesis . The E-Z system for naming alkenes, like in the given compound, is based on the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is esterification, where a carboxylic acid and an alcohol react to form an ester .Physical And Chemical Properties Analysis
Esters have diverse physical and chemical properties depending on their specific structures. They are often characterized by pleasant smells and are used in a variety of products from perfumes to plastics .Scientific Research Applications
Flavor and Fragrance Research
Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate contributes to the aroma profiles of different cultivars. For instance, it has been detected in various Chinese pear cultivars using headspace solid phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS). In this context, it is essential for exploring the aroma fingerprint of fruits .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Researchers have utilized it in the treatment of specific diseases and disorders. Its chemical properties, including being biodegradable and environmentally friendly, make it a versatile choice for pharmaceutical applications .
Fine Chemicals and Raw Materials
Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate finds use in fine chemicals due to its unique properties. It can be sourced from high-quality raw materials and is employed in various chemical processes. For example, it has been used as a solvent for the synthesis of symmetrical and asymmetrical aromatic azo compounds from amines .
Surface Modification and Nanoparticles
While not directly related to the compound itself, surface modification is crucial for various applications. Silica-based nanoparticles, when modified, exhibit enhanced properties in areas such as advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-phenylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHGJYJJUSAKS-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774786.png)
![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)

![N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2774793.png)
![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)
![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)
![ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2774803.png)